molecular formula C19H17ClF3N5S B2383987 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338397-26-5

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2383987
CAS No.: 338397-26-5
M. Wt: 439.89
InChI Key: WOJPHUNUANBFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a trifluoromethyl group, a pyridine ring, a piperidine ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can yield various substituted pyridines.

Scientific Research Applications

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and triazoles, such as:

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)pyridine
  • 4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides additional sites for interaction with biological targets .

Properties

IUPAC Name

3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5S/c20-15-10-13(19(21,22)23)11-24-17(15)27-8-6-12(7-9-27)16-25-26-18(29)28(16)14-4-2-1-3-5-14/h1-5,10-12H,6-9H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJPHUNUANBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.